molecular formula C15H12 B13107940 2-Ethynyl-2'-methyl-1,1'-biphenyl

2-Ethynyl-2'-methyl-1,1'-biphenyl

Cat. No.: B13107940
M. Wt: 192.25 g/mol
InChI Key: UQQHKUGACUPQNL-UHFFFAOYSA-N
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Description

2-Ethynyl-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H12 It is a derivative of biphenyl, where an ethynyl group is attached to one phenyl ring and a methyl group to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2’-methyl-1,1’-biphenyl typically involves the coupling of 2-methyl-1,1’-biphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2-Ethynyl-2’-methyl-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

2-Ethynyl-2’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2’-methyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. The ethynyl group provides a site for further functionalization, while the biphenyl structure offers rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-2’-methyl-1,1’-biphenyl is unique due to the presence of both ethynyl and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethynyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C15H12/c1-3-13-9-5-7-11-15(13)14-10-6-4-8-12(14)2/h1,4-11H,2H3

InChI Key

UQQHKUGACUPQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C#C

Origin of Product

United States

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